Ethyl 5-(2-ethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(2-ethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
Compounds structurally related to Ethyl 5-(2-ethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of new pyrimidine derivatives, which are structurally related, have shown promising results against various microbial strains (Farag, Kheder, & Mabkhot, 2008). This suggests potential applications of similar compounds in developing new antimicrobial agents.
Novel Synthetic Methods and Characterization
Research into novel reactions and synthetic methods has led to the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science. For example, the synthesis of Pyrimido [4, 5-c] pyridazine derivatives through novel reactions demonstrates the utility of these compounds in generating diverse molecular architectures (Miyamoto, Kimura, Matsumoto, & Minami, 1978).
Cytotoxicity and Pharmaceutical Applications
Some derivatives have been synthesized and screened for their cytotoxic activity against various cancer cell lines, indicating their potential use in the development of anticancer agents. The study on the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives is an example of such applications (Hassan, Hafez, & Osman, 2014).
Advanced Materials and Chemical Synthesis
Research on densely functionalized pyridazines and fulvene-type compounds containing the azulene moiety shows the versatility of these compounds in creating materials with specific properties for advanced applications (Devendar et al., 2013).
Properties
IUPAC Name |
ethyl 5-(2-ethylbutanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-5-13(6-2)19(26)23-20-17-16(12-31-20)18(22(28)30-7-3)24-25(21(17)27)14-8-10-15(29-4)11-9-14/h8-13H,5-7H2,1-4H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFHXKVHPOXEQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.